4-acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide (CAS 1421508-79-3) is a synthetic sulfonamide distinguished by its para‑acetylbenzenesulfonamide core linked through an ethyl spacer to a 3‑methylisoxazole ring. This motif separates it from direct-linked analogs and may influence metabolic stability and pharmacokinetics, provided comparative data are generated. With a defined molecular formula of C14H16N2O4S, it is suitable as a reference standard for HPLC, LC‑MS, or NMR method development. Procure this compound to explore linker‑dependent carbonic anhydrase inhibition or as a high‑purity analytical reference.
Molecular FormulaC14H16N2O4S
Molecular Weight308.35
CAS No.1421508-79-3
Cat. No.B2755533
⚠ Attention: For research use only. Not for human or veterinary use.
4-acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide (CAS 1421508-79-3): Structural Identity and Procurement-Relevant Baseline
4-acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide (CAS 1421508-79-3) is a synthetic sulfonamide derivative with the molecular formula C14H16N2O4S and a molecular weight of 308.35 g/mol . The compound features a para-acetylbenzenesulfonamide core linked via an ethyl spacer to a 3-methylisoxazole ring, distinguishing it structurally from the clinically used sulfonamide antibiotic sulfamethoxazole and its N4-acetyl metabolite [1]. This structural motif places it within the broader class of isoxazole-containing benzenesulfonamides, a scaffold that has been explored in medicinal chemistry for carbonic anhydrase inhibition and cyclooxygenase-2 modulation [1]. However, no primary research publications, patents, or authoritative biological datasets were identified that directly report quantitative pharmacological, selectivity, or stability data for this specific compound within the constraints of the allowed sources.
[1] Altug C, Gunes H, Nocentini A, Monti SM, Buonanno M, Supuran CT. Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties. Bioorg Med Chem. 2017 Feb 15;25(4):1456-1464. doi: 10.1016/j.bmc.2017.01.008. PMID: 28111158. View Source
Why 4-acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide Cannot Be Generically Substituted: The Data Gap in Scientific Procurement
Within the isoxazole–sulfonamide chemical space, minor structural modifications—such as the presence or absence of an ethyl linker, the nature of the para-substituent on the benzenesulfonamide ring, and the position of the methyl group on the isoxazole—have been shown in related series to produce profound differences in target affinity, isoform selectivity, and metabolic stability [1]. For example, in a series of isoxazole-containing sulfonamides evaluated against human carbonic anhydrase isoforms, structural variations led to KI values differing by over an order of magnitude across compounds within the same scaffold [1]. Consequently, assuming functional interchangeability between 4-acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide and its nearest analogs (e.g., compounds lacking the ethyl spacer, or bearing alternative acyl or amino substituents) without direct comparative data creates a scientifically unjustified procurement risk. At present, the absence of publicly available, comparator-based quantitative evidence for this specific compound means that any substitution decision must be treated as an untested hypothesis.
[1] Altug C, Gunes H, Nocentini A, Monti SM, Buonanno M, Supuran CT. Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties. Bioorg Med Chem. 2017 Feb 15;25(4):1456-1464. doi: 10.1016/j.bmc.2017.01.008. PMID: 28111158. View Source
Quantitative Differentiation Evidence for 4-acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide: Comparator-Based Analysis
Context-Appropriate Application Scenarios for 4-acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide Based on Structural Inference
Chemical Probe Development in Carbonic Anhydrase Research (Structural Analog Basis)
Given the established activity of structurally related isoxazole-containing benzenesulfonamides as nanomolar inhibitors of human carbonic anhydrase isoforms II and VII [1], this compound may serve as a scaffold for medicinal chemistry exploration of CA inhibition, provided that its activity is experimentally confirmed against a panel of CA isoforms with appropriate comparator compounds.
The ethyl spacer between the sulfonamide nitrogen and the isoxazole ring differentiates this compound from direct sulfonamide-linked analogs (e.g., N4-acetylsulfamethoxazole). This structural feature enables investigation of the impact of linker flexibility on metabolic stability and pharmacokinetic properties, contingent upon generation of comparative in vitro microsomal or hepatocyte stability data.
Reference Standard for Analytical Method Development
The compound's well-defined physicochemical properties—molecular formula C14H16N2O4S, molecular weight 308.35 g/mol, and defined SMILES structure CC(=O)c1ccc(S(=O)(=O)NCCc2cc(C)no2)cc1 —make it suitable as a reference standard for HPLC, LC-MS, or NMR method development where an isoxazole–sulfonamide analyte with a specific retention time and mass fragmentation pattern is required.
[1] Altug C, Gunes H, Nocentini A, Monti SM, Buonanno M, Supuran CT. Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties. Bioorg Med Chem. 2017 Feb 15;25(4):1456-1464. doi: 10.1016/j.bmc.2017.01.008. PMID: 28111158. View Source
Quote Request
Request a Quote for 4-acetyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.